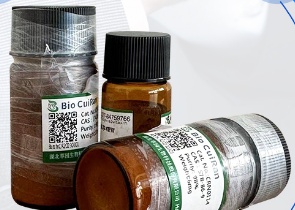Cas no 67-03-8 (Thiamine hydrochloride)
チアミン塩酸塩(Thiamine hydrochloride)は、ビタミンB1の安定した塩酸塩形態であり、水溶性ビタミンとして生化学的・薬理学的に重要な化合物です。白色の結晶性粉末で、水に易溶であり、生理的なpH条件下で高い安定性を示します。補酵素として糖代謝や神経伝達に関与し、チアミンピロリン酸(TPP)の前駆体として機能します。医薬品分野ではビタミンB1欠乏症の治療や栄養補給に用いられ、食品添加物としても利用可能です。高い純度(99%以上)と低い不純物含有量が特徴で、GMP基準に準拠した製造プロセスにより品質が保証されています。

Thiamine hydrochloride structure
商品名:Thiamine hydrochloride
Thiamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- THIAMINE HYDROCHLORIDE
- HYDROCHLORIDE
- ANEURIN
- ANEURINE HYDROCHLORIDE
- ANEURIN HCL
- B1-THIAMINE HYDROCHLORIDE
- FEMA 3322
- THIAMINE
- THIAMINE CHLORIDE HYDROCHLORIDE
- thiamine diphosphate chloride
- THIAMINE HCL
- THIAMINIUM CHLORIDE HYDROCHLORIDE
- THIAMINIUM DICHLORIDE
- TIMTEC-BB SBB001377
- VITAMIN B1
- VITAMIN B1 HCL
- Thiamine Hydrochloride Hydrate
- Thiamine HCl (Vitamin B1)
- Thiamine HCl (Vitamin B1) solution
- Thiamine Hydrochloride (B1)
- VITAMIN B1 HCL (THIAMINE HCL)(AS) PrintBack
- Vitamin B1 hydrochloride
- thiamine, hidrochloryde
- Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-chloride (1:1), hydrochloride (1:1)
- VB1
- Aneurine Hydrochloride Hydrate
- Thiamine Chloride Hydrochloride Hydrate
- Vitamin B1 Hydrochloride Hydrate
- Thiamine dichloride
- Trophite
- Thiamin chloride
- Thiaminium chloride
- Slowten
- Eskapen
- Bevitex
- Begiolan
- Vinothiam
- Tiamidon
- Thiavit
- Thiamol
- Clotiamina
- Bivatin
- Bevitine
- Tiaminal
- Thiaminal
- Metabolin
- Eskaphen
- Bithiamin
- Bethiazine
- Beatine
- Benerva
- Beuion
- Bedome
- Bivita
- Hybee
- Berin
- Biuno
- Apate drops
- Betabion hydrochloride
- Lixa-beta
- Vetalin S
- Vitamin B hydrochloride
- VIT B1
- Thiamine Hydrochloride (Vitamin B1)
- Thiamine hydrochloride
-
- MDL: MFCD00012780
- インチ: 1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1
- InChIKey: DPJRMOMPQZCRJU-UHFFFAOYSA-M
- ほほえんだ: Cl[H].[Cl-].S1C([H])=[N+](C([H])([H])C2=C([H])N=C(C([H])([H])[H])N=C2N([H])[H])C(C([H])([H])[H])=C1C([H])([H])C([H])([H])O[H]
- BRN: 3851771
計算された属性
- せいみつぶんしりょう: 336.05800
- どういたいしつりょう: 336.058
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 白色針状結晶又は結晶粉末
- 密度みつど: 1.3766 (rough estimate)
- ゆうかいてん: 250 °C (dec.) (lit.)
- ふってん: No data available
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 屈折率: 1.6000 (estimate)
- ようかいど: H2O: 0.1 g/mL at 20 °C, clear, colorless
- すいようせい: 1 g/mL
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong reducing agents.
- PSA: 104.15000
- LogP: -1.00510
- マーカー: 9295
- ようかいせい: 水に非常に溶けやすく、エーテル、ベンゼン、ヘキサン、クロロホルムにほとんど溶けない
- 濃度: 1.0 mg/mL in methanol (as free base)
- FEMA: 3322 | THIAMINE HYDROCHLORIDE
- じょうきあつ: No data available
- かんど: Light Sensitive & Hygroscopic
Thiamine hydrochloride セキュリティ情報
-
記号:



- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H303
- 警告文: P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: S26-S37/39
- 福カードFコード:3-8-10
- RTECS番号:XI7350000
-
危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- どくせい:LD50 in mice (mg/kg): 89.2 i.v.; 8224 orally (Winter)
- リスク用語:R36/37/38
Thiamine hydrochloride 税関データ
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
Thiamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0181-100g |
Thiamine hydrochloride |
67-03-8 | 98.0%(LC&T) | 100g |
¥540.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T191A-25g |
Thiamine hydrochloride |
67-03-8 | 98% | 25g |
¥57.0 | 2022-05-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R093326-100g |
Thiamine hydrochloride |
67-03-8 | 99.5% | 100g |
¥238 | 2023-09-08 | |
| TRC | T344185-25g |
Thiamine Hydrochloride |
67-03-8 | 25g |
$97.00 | 2023-05-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0181-500g |
Thiamine hydrochloride |
67-03-8 | 98.0%(LC&T) | 500g |
¥1295.0 | 2022-05-30 | |
| ChemScence | CS-8164-100mg |
Thiamine (hydrochloride) |
67-03-8 | 99.99% | 100mg |
$60.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21520-500g |
Thiamine (hydrochloride) |
67-03-8 | 500g |
¥408.0 | 2021-09-07 | ||
| Key Organics Ltd | AS-14151-10MG |
Thiamine HCl |
67-03-8 | >99% | 10mg |
£51.00 | 2025-02-08 | |
| abcr | AB125237-100 g |
Thiamine hydrochloride, 99% (dry wt.), may cont. up to 5% water; . |
67-03-8 | 99% | 100 g |
€84.40 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -1000mg |
Thiamine hydrochloride |
67-03-8 | 1000mg |
¥376.98 | 2023-09-10 |
Thiamine hydrochloride サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:67-03-8)Thiamine hydrochloride
注文番号:A1204642
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:53
価格 ($):228.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:67-03-8)Thiamine hydrochloride
注文番号:sfd19530
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:67-03-8)Thiamine hydrochloride
注文番号:1625744
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:67-03-8)盐酸硫胺
注文番号:LE1625744
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:29
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:67-03-8)Thiamine hydrochloride
注文番号:LE13272
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:08
価格 ($):discuss personally
Thiamine hydrochloride 関連文献
-
Nikos Grekas,Antony C. Calokerinos,Themistocles P. Hadjiioannou Analyst 1989 114 1283
-
Sivagami Mathavan,Keerthana Kannan,Rajesh B. R. D. Yamajala Org. Biomol. Chem. 2019 17 9620
-
Antonio Campiglio Analyst 1994 119 2209
-
Junhua Liu,Min Lei,Lihong Hu Green Chem. 2012 14 840
-
Nongthombam Geetmani Singh,Makroni Lily,Shougaijam Premila Devi,Noimur Rahman,Aziz Ahmed,Asit K. Chandra,Rishanlang Nongkhlaw Green Chem. 2016 18 4216
67-03-8 (Thiamine hydrochloride) 関連製品
- 154-87-0(Cocarboxylase)
- 532-43-4(Thiamine nitrate)
- 70-16-6(Thiamine ion)
- 2682-20-4(2-methyl-2,3-dihydro-1,2-thiazol-3-one)
- 1937-19-5(Aminoguanidine hydrochloride)
- 59-30-3(Folic acid)
- 66-84-2(Glucosamine hydrochloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:67-03-8)Thiamine hydrochloride

清らかである:98%
はかる:20mg
価格 ($):30
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:67-03-8)Thiamine hydrochloride

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













